BenchChemオンラインストアへようこそ!

Omecamtiv Mecarbil

Heart Failure Cardiology Clinical Trial

Omecamtiv mecarbil (CK-1827452, AMG-423) is the first-in-class, clinically validated selective cardiac myosin activator for HFrEF research. Unlike calcium sensitizers or PDE inhibitors, it directly binds the myosin S1 domain, stabilizing the pre-powerstroke state to enhance contractility without elevating intracellular calcium or MVO₂. Backed by the Phase 3 GALACTIC-HF trial (N=8,256), it serves as the gold-standard reference for benchmarking new myotrope efficacy, PK/PD modeling, and myosin structure-function studies. Direct substitution with other inotropes is scientifically invalid given its unique mechanism and off-target profile.

Molecular Formula C20H24FN5O3
Molecular Weight 401.4 g/mol
CAS No. 873697-71-3
Cat. No. B1684361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmecamtiv Mecarbil
CAS873697-71-3
SynonymsAMG-423
CK 1827452
CK-1827452
omecamtiv mecarbil
Molecular FormulaC20H24FN5O3
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)NC(=O)NC2=CC=CC(=C2F)CN3CCN(CC3)C(=O)OC
InChIInChI=1S/C20H24FN5O3/c1-14-6-7-16(12-22-14)23-19(27)24-17-5-3-4-15(18(17)21)13-25-8-10-26(11-9-25)20(28)29-2/h3-7,12H,8-11,13H2,1-2H3,(H2,23,24,27)
InChIKeyRFUBTTPMWSKEIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Omecamtiv Mecarbil (CAS 873697-71-3) for Scientific and Industrial Procurement: Baseline Characterization of a First-in-Class Cardiac Myosin Activator


Omecamtiv mecarbil (OM), also designated CK-1827452 and AMG-423, is a first-in-class, small-molecule, selective cardiac myosin activator [1]. Developed as a therapeutic for heart failure with reduced ejection fraction (HFrEF), it functions by directly binding to the S1 domain of cardiac myosin [2]. This interaction stabilizes the myosin motor in a pre-powerstroke state, increasing the number of myosin heads available for actin interaction and thereby enhancing cardiac contractility without elevating intracellular calcium or myocardial oxygen consumption [3]. This novel mechanism distinguishes it from traditional positive inotropes [4].

Omecamtiv Mecarbil Procurement: Why Generic Cardiac Myosin Activator Substitution Is Not Scientifically Supported


Direct substitution of Omecamtiv mecarbil with other cardiac myosin modulators or traditional inotropes is scientifically invalid due to its unique, clinically validated mechanism of action. Unlike agents that increase contractility via calcium sensitization (e.g., levosimendan) or phosphodiesterase inhibition, Omecamtiv mecarbil directly activates the cardiac myosin motor [1]. Furthermore, its selectivity profile is distinct even among emerging myosin activators; for instance, its binding affinity for the cardiac ryanodine receptor (RyR2) is a differentiating characteristic with potential safety implications [2]. The compound's clinical evidence base, derived from the large Phase 3 GALACTIC-HF trial (N=8,256), provides a level of validation for safety and efficacy that is absent for other investigational myotropes like Danicamtiv (MYK-491), which lacks published Phase 3 outcomes [3]. These fundamental differences in molecular target engagement, off-target liability, and clinical validation preclude any assumption of therapeutic or experimental equivalence.

Omecamtiv Mecarbil: A Quantitative Evidence Guide for Differentiated Selection Over Analogs


Omecamtiv Mecarbil vs. Placebo: Phase 3 Clinical Efficacy in HFrEF

In the Phase 3 GALACTIC-HF trial (N=8,256), Omecamtiv mecarbil (OM) demonstrated a statistically significant reduction in the primary composite endpoint of cardiovascular (CV) death or first heart failure (HF) event compared to placebo [1]. The hazard ratio (HR) was 0.92 (95% CI: 0.86-0.99, p=0.025) [1]. This efficacy was more pronounced in patients with severe HF (LVEF ≤30%, NYHA III/IV, or recent HF hospitalization), where the HR for the primary endpoint was 0.80 (95% CI: 0.71-0.90) [2]. In a post-hoc analysis, for patients with severe HF, the HR for the primary endpoint was 0.77 (95% CI: 0.64-0.92) for those <65 years and 0.83 (95% CI: 0.71-0.97) for those ≥65 years [3].

Heart Failure Cardiology Clinical Trial

Omecamtiv Mecarbil vs. Levosimendan: Distinct Mechanism Avoids Calcium-Related Arrhythmogenic Risk

Omecamtiv mecarbil enhances cardiac contractility by directly activating the myosin ATPase cycle without increasing intracellular calcium transient amplitude [1]. In contrast, the calcium sensitizer levosimendan and phosphodiesterase inhibitors elevate cytosolic calcium, a mechanism linked to increased risk of arrhythmias and hypotension [2]. In the GALACTIC-HF trial, the incidence of ventricular arrhythmias (VA) was not significantly different between Omecamtiv mecarbil and placebo (adjusted HR for incident VA: 1.06, 95% CI: 0.89-1.27) [3]. In a subgroup with severe HF, OM did not increase VA risk (adj HR 0.95; 95% CI 0.70-1.29) [4]. Furthermore, adjudicated major ischemic cardiac events were balanced between groups (OM: 5.8% vs. Placebo: 5.7%) .

Cardiac Myosin Mechanism of Action Safety Pharmacology

Omecamtiv Mecarbil vs. Danicamtiv: A Quantitative Comparison of Pharmacokinetic and Clinical Development Maturity

Omecamtiv mecarbil has a well-characterized pharmacokinetic (PK) profile from Phase 3 trials, demonstrating high oral bioavailability and a half-life suitable for twice-daily dosing [1]. Absolute oral bioavailability is estimated at ~90%, with an elimination half-life of approximately 18.5 hours in a 2-compartment model [1] or 33 hours in a population PK model [2]. In stark contrast, its closest myosin activator analog, Danicamtiv (MYK-491), is still in Phase 2 trials, with no published PK data from large patient populations [3]. Omecamtiv mecarbil's advanced stage of development provides a substantial body of peer-reviewed evidence, whereas Danicamtiv's clinical effects and full PK profile remain unpublished [3].

Pharmacokinetics Drug Development Clinical Trial Phase

Omecamtiv Mecarbil vs. In-Silico Analog CK-1032100: Defined Selectivity Profile Over Cardiac RyR2 Receptors

A known off-target liability of Omecamtiv mecarbil is its binding and activation of the cardiac ryanodine receptor (RyR2), an effect that could cause complications with overdose [1]. In silico docking studies have quantified this, showing Omecamtiv mecarbil binds to myosin and RyR2 with comparable affinities (Kd values of 0.60 μmol/L and 0.87 μmol/L, respectively) [1]. This contrasts with a structural analog, CK-1032100, which was found to have a much lower affinity for RyR2 while retaining moderate affinity for myosin [1]. This quantitative comparison highlights that Omecamtiv mecarbil's selectivity window is defined and not shared by all analogs, making it a critical benchmark compound for future cardiac myotrope development.

Off-Target Effects Molecular Docking Selectivity

Omecamtiv Mecarbil: Optimal Research and Industrial Application Scenarios Based on Evidence


Benchmarking Novel Cardiac Myosin Activators in Preclinical Efficacy Models

Omecamtiv mecarbil serves as the gold-standard, first-in-class reference compound for validating the efficacy of new cardiac myosin activators. Its well-characterized in vivo efficacy in canine models of systolic heart failure [1] and detailed mechanism of action, including its stabilization of the pre-powerstroke state [2], make it an essential control. The Phase 3 GALACTIC-HF data provides a clinical benchmark (HR 0.92 for primary composite endpoint [3]) that new compounds must meet or exceed.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation Studies

The extensive, published human PK data for Omecamtiv mecarbil, derived from over 4,000 patients [1], makes it a unique tool for PK/PD modeling. Its well-defined population PK parameters (e.g., clearance of 11.7 L/h, half-life of 33h [1]) and established exposure-response relationships for pharmacodynamic markers like systolic ejection time (SET) [2] provide a robust framework for simulating the behavior of other myotropes or new formulations. This is a level of quantitative detail not available for other compounds in the same class [3].

Investigating Cardiac Myosin Biochemistry and Structural Biology

Omecamtiv mecarbil is a critical tool for probing the structure-function relationship of the cardiac myosin motor. Its binding to a specific allosteric site on the S1 domain, distinct from the catalytic site, has been elucidated through high-resolution crystal structures (2.45 Å with OM bound) [1]. This structural information, combined with its defined effects on ATPase kinetics (4.5-fold reduction in kcat and 30-fold reduction in KATPase at 10 μM [2]), allows researchers to dissect the molecular steps of the contractile cycle and study the impact of myosin modulation in disease models.

Safety Pharmacology Studies for Non-Calcium-Dependent Inotropy

Omecamtiv mecarbil is the prototypical agent for studying a non-calcium-mediated increase in cardiac contractility. Its mechanism, which avoids elevating intracellular calcium transients [1], is directly linked to its safety profile observed in the GALACTIC-HF trial, where it did not increase the risk of ventricular arrhythmias (adj HR for incident VA: 1.06) [2]. This makes it an invaluable comparator for differentiating the safety liabilities of new inotropic agents from those associated with traditional mechanisms like calcium sensitization or PDE inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omecamtiv Mecarbil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.